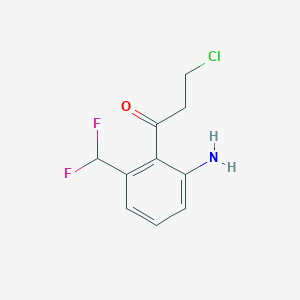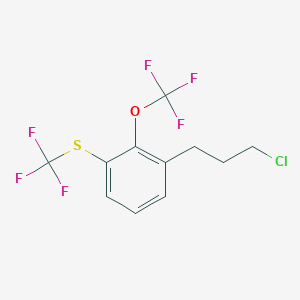
1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride is a chemical compound with a cyclobutanamine core structure, substituted with aminomethyl and dibenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through the cyclization of appropriate precursors, such as γ-substituted amino acid derivatives.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Addition of Dibenzyl Groups: The dibenzyl groups can be added through nucleophilic substitution reactions, where benzyl halides react with the cyclobutanamine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted cyclobutanamine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as proline derivatives.
Indole Derivatives: Substituted indoles with aminomethyl groups.
Uniqueness: 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride is unique due to its cyclobutanamine core structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
1956364-69-4 |
|---|---|
Fórmula molecular |
C19H25ClN2 |
Peso molecular |
316.9 g/mol |
Nombre IUPAC |
1-(aminomethyl)-N,N-dibenzylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c20-16-19(12-7-13-19)21(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18;/h1-6,8-11H,7,12-16,20H2;1H |
Clave InChI |
NZAZBKHQLKPZGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



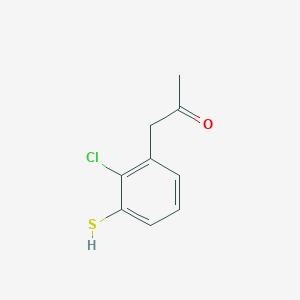

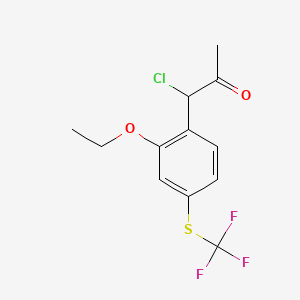
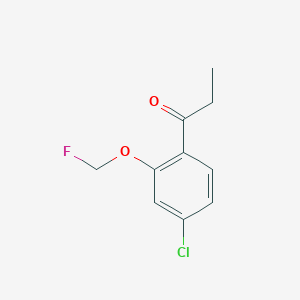
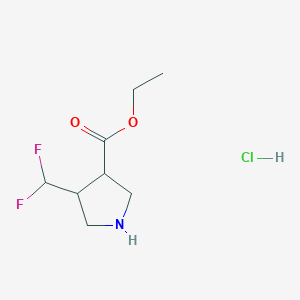
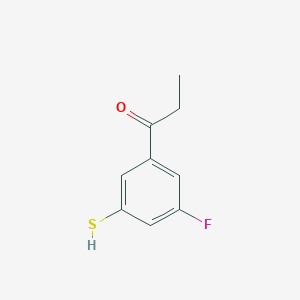
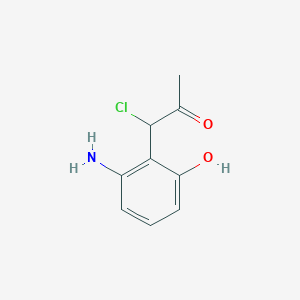
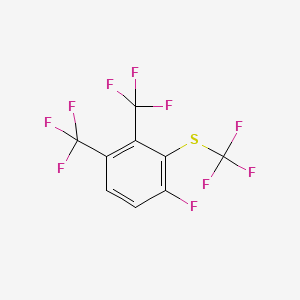
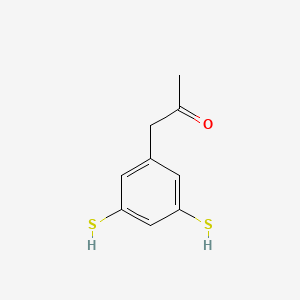
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
